molecular formula C19H34N2O4 B1381366 Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate CAS No. 1404196-69-5

Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate

Cat. No. B1381366
CAS RN: 1404196-69-5
M. Wt: 354.5 g/mol
InChI Key: BRLZCJUOAHCFRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate is a chemical compound with the CAS Number: 1404196-69-5 . It has a molecular weight of 354.49 . The IUPAC name for this compound is di-tert-butyl 2,9-diazaspiro [5.5]undecane-2,9-dicarboxylate .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C19H34N2O4/c1-17(2,3)24-15(22)20-12-9-19(10-13-20)8-7-11-21(14-19)16(23)25-18(4,5)6/h7-14H2,1-6H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is stored at room temperature . The country of origin for this compound is CN .

Scientific Research Applications

Environmental Impact and Toxicity Studies

Synthetic phenolic antioxidants, which share structural similarities with Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate, have been extensively studied for their environmental occurrence, human exposure, and toxicity. These compounds, including related chemicals such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), are widely used in industrial and commercial products to retard oxidative reactions and extend product shelf life. Recent studies highlight their detection in various environmental matrices and their potential human exposure through food intake, dust ingestion, and use of personal care products. Toxicity studies suggest that some of these compounds may cause hepatic toxicity, exhibit endocrine-disrupting effects, or even be carcinogenic, emphasizing the need for future research on novel compounds with lower toxicity and environmental impact (Liu & Mabury, 2020).

Applications in Bioseparation Processes

Three-phase partitioning (TPP) is a nonchromatographic bioseparation technology that has gained attention for the separation and purification of bioactive molecules from natural sources. This method can be applied to the extraction, separation, and purification of various bioactive molecules, including proteins, enzymes, and small molecule organic compounds. TPP offers a rapid, green, efficient, economical, and scalable approach, highlighting its potential for broad applications in food, cosmetics, and medicine. The review by Yan et al. (2018) focuses on the TPP separation process, including its mechanisms and applications for bioactive molecule separation, indicating the relevance of similar chemical processes in the broader context of chemical and environmental engineering (Yan et al., 2018).

Fuel Additive Production and Purification

Methyl Tert-butyl Ether (MTBE) production, a process related to the chemical family of Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate, involves catalytic synthesis with a significant excess of methanol to improve reaction yield. Pervaporation, a membrane process for the highly selective separation of organic mixtures, has been identified as particularly effective for separating the azeotropic methanol/MTBE mixture. This review emphasizes the application of various polymer membranes in the purification of fuel oxygenates like MTBE, highlighting the search for new techniques to obtain pure MTBE from final products. The most effective materials for this purpose include poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes, demonstrating the importance of membrane technologies in the production and purification of fuel additives (Pulyalina et al., 2020).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H303;H320 . The precautionary statements include P305+351+338 . The signal word for this compound is "Warning" .

properties

IUPAC Name

ditert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N2O4/c1-17(2,3)24-15(22)20-12-9-19(10-13-20)8-7-11-21(14-19)16(23)25-18(4,5)6/h7-14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLZCJUOAHCFRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCN(C2)C(=O)OC(C)(C)C)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.